N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
Molecular Formula |
C17H13N3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3S/c21-16(14-10-22-12-8-4-5-9-13(12)23-14)19-17-18-15(20-24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19,20,21) |
InChI Key |
LSFAXMKXUZIWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzoic acid is treated with methanol and concentrated sulfuric acid under reflux to yield methyl 3,4-dihydroxybenzoate (13 ). This step protects the carboxylic acid group, ensuring compatibility with subsequent alkylation conditions.
Alkylation for Dioxane Ring Formation
Methyl 3,4-dihydroxybenzoate (13 ) undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate. This reaction bridges the hydroxyl groups at positions 3 and 4, forming the 1,4-benzodioxine ring and yielding methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (14 ). The reaction proceeds via nucleophilic substitution, with the dibromoethane acting as a two-carbon linker.
Hydrolysis to Carboxylic Acid
The methyl ester (14 ) is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. Acidic workup with hydrochloric acid yields 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (15 ).
Synthesis of 3-Phenyl-1,2,4-Thiadiazol-5-Amine
The thiadiazole core is constructed via iodine-mediated oxidative cyclization or solid-phase synthesis.
Iodine-Mediated Oxidative Cyclization
A one-pot reaction between benzimidate and thiourea derivatives in the presence of molecular iodine (I₂) generates 3-phenyl-1,2,4-thiadiazol-5-amine (16 ). The mechanism involves nucleophilic attack of the thiourea sulfur on the imidate carbon, followed by iodine-induced N–S bond formation and cyclization. Typical conditions include refluxing in dichloroethane (DCE) for 8–12 hours, yielding the product in >85% purity.
Solid-Phase Parallel Synthesis
As an alternative, a resin-bound isothiocyanate is reacted with arylcarboxamidines to form a thiourea intermediate. Cyclization with p-toluenesulfonyl chloride (TsCl) generates the 1,2,4-thiadiazole ring, which is subsequently cleaved from the resin using trifluoroacetic acid (TFA). This method enables high-throughput synthesis and simplifies purification.
Amide Coupling Reaction
The final step involves coupling the benzodioxine carboxylic acid (15 ) with the thiadiazole amine (16 ) to form the target compound.
Activation of Carboxylic Acid
The carboxylic acid (15 ) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride (17 ). Alternatively, a mixed anhydride is generated using isobutyl chloroformate and N-methylmorpholine in THF.
Amidation with Thiadiazole Amine
The acyl chloride (17 ) is reacted with 3-phenyl-1,2,4-thiadiazol-5-amine (16 ) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature in anhydrous dichloromethane (DCM), yielding N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (18 ) after 12–24 hours.
Reaction Conditions:
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.4 minutes.
Optimization and Challenges
Regiochemical Control
The position of the carboxamide group on the benzodioxine ring is critical. Starting with 3,4-dihydroxybenzoic acid ensures the carboxylic acid is positioned at C2 after alkylation. Substitution at alternative positions (e.g., C5 or C6) requires different starting materials, as demonstrated in related benzodioxine syntheses.
Low Yields in Cyclization Steps
The Knoevenagel condensation used in analogous syntheses suffers from low yields (<10%) due to weak acidity of the methylene protons. Microwave-assisted reactions or alternative catalysts (e.g., piperidine) may improve efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Iodine-mediated cyclization | 88 | 95 | Scalability, minimal purification |
| Solid-phase synthesis | 78 | 92 | High-throughput compatibility |
| Mixed-anhydride coupling | 85 | 97 | Mild conditions, no racemization |
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against colorectal carcinoma cell lines .
Antimicrobial Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Thiadiazoles are known for their ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Research has suggested that compounds containing the thiadiazole motif can exhibit anti-inflammatory effects . These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar thiadiazole derivatives, several compounds demonstrated IC50 values lower than standard chemotherapeutic agents. For instance, one derivative showed an IC50 of 4.53 µM against HCT116 cells, indicating superior potency compared to established drugs like 5-fluorouracil (IC50 = 9.99 µM) .
Case Study 2: Antimicrobial Evaluation
A series of experiments assessed the antimicrobial activity of various thiadiazole derivatives against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against resistant strains . This highlights the potential of these compounds in developing new antimicrobial therapies.
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of microbial cells or cancer cells by interfering with DNA replication and other vital processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with structurally analogous compounds identified in the evidence:
Key Observations
Core Structure Variations :
- The target compound’s benzodioxine-thiadiazole scaffold is distinct from piperazine-thiadiazole (Compound 2, ) and furan-thiadiazole () derivatives. Piperazine introduces basicity, while benzodioxine offers rigidity and lipophilicity.
- Bromophenyl substituents (e.g., in compounds) may enhance halogen bonding but reduce solubility compared to the target’s phenyl group.
Multi-heterocyclic systems () demonstrate higher molecular weights and complexity, which may influence pharmacokinetics.
Biological Activity Insights :
Biological Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound characterized by its unique structural features that include a thiadiazole ring and a benzodioxine moiety. This compound has garnered interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound has a molecular weight of approximately 301.35 g/mol. Its structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O3S |
| Molecular Weight (g/mol) | 301.35 |
| CAS Number | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing a thiadiazole ring have been shown to inhibit enzymes such as urease, which plays a role in various metabolic processes.
- Cellular Pathways : The compound may affect cellular pathways involved in apoptosis and cell proliferation, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For example:
- Cytotoxic Effects : Studies show that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- Bacterial Inhibition : The compound has demonstrated effectiveness against several bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of thiadiazole derivatives on the MCF-7 cell line. The results indicated that certain modifications on the thiadiazole ring enhanced cytotoxicity with an IC50 value as low as 0.28 µg/mL .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core via cyclization of thiourea derivatives with α-haloketones or via condensation reactions. The benzodioxine carboxamide moiety is introduced through coupling reactions (e.g., amide bond formation using carbodiimide reagents). Key steps include:
- Cyclization : Use of acetonitrile or DMF as solvents under reflux conditions for heterocycle formation .
- Coupling : Activation of carboxylic acids with EDCI/HOBt for amide bond formation with amine-functionalized thiadiazoles .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- Spectroscopy :
- NMR : 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., benzodioxine aromatic protons at δ 6.8–7.2 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S-C vibrations (~680–720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .
Q. What biological activities are associated with structurally similar compounds?
- Methodology :
- In vitro assays : Antimicrobial activity testing (MIC against S. aureus or E. coli), cytotoxicity via MTT assays (IC50 values for cancer cell lines) .
- Structure-activity relationship (SAR) : Compare with analogs like benzothiazole-carboxamides (e.g., N-(5-chloro-4-methylbenzo[d]thiazol-2-yl) derivatives showing IC50 < 10 µM in melanoma models) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and predict optimal pH/temperature for cyclization steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent efficiency or catalyst selection for amide coupling .
Q. How should researchers address contradictory data in biological activity studies?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if conflicting activity stems from rapid degradation .
- Crystallography : Resolve X-ray structures of the compound bound to targets (e.g., kinases) to verify binding modes .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzodioxine ring to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve pharmacokinetics .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
